molecular formula C21H22F2N8O10P2S2 B14911836 TAK-676 free

TAK-676 free

Cat. No.: B14911836
M. Wt: 710.5 g/mol
InChI Key: SIIGKCBSQKWSLM-MRPAKQHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-676 free base, also known as Dazostinag, is a synthetic stimulator of interferon genes (STING) agonist designed for intravenous administration and is being investigated for its role in cancer immunotherapy . As a STING agonist, it binds to the STING protein and activates the STING signaling pathway within immune cells present in the tumor microenvironment . This activation triggers a downstream cascade that includes the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines . The resulting immune activation promotes dendritic cell maturation, enhances the cross-presentation of tumor-associated antigens, and stimulates a cytotoxic T-lymphocyte-mediated immune response against cancer cells . Preclinical studies in syngeneic mouse tumor models have demonstrated that TAK-676 can induce significant, dose-dependent antitumor activity, including complete tumor regressions and the development of durable memory T-cell immunity . Its potential can be further augmented through combination strategies; it is currently being evaluated in clinical trials in combination with pembrolizumab (an anti-PD-1 therapy) and radiation therapy for patients with advanced solid tumors such as non-small cell lung cancer, triple-negative breast cancer, and squamous cell carcinoma of the head and neck . This compound is for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C21H22F2N8O10P2S2

Molecular Weight

710.5 g/mol

IUPAC Name

7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H22F2N8O10P2S2/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33)/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?/m1/s1

InChI Key

SIIGKCBSQKWSLM-MRPAKQHUSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S)O

Canonical SMILES

C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)S)O

Origin of Product

United States

Preparation Methods

The synthesis of TAK-676 involves a series of chemical reactions designed to optimize its drug-like properties. Detailed methods for the synthesis and purification of TAK-676 can be found within the supplementary materials of related research articles . Industrial production methods are still under development as TAK-676 is currently in the clinical trial phase.

Comparison with Similar Compounds

Comparison with Similar STING Agonists

Table 1: Key Features of TAK-676 vs. Other STING Agonists

Compound Structure/Class Route Species Binding (Kd) EC50 (Immune Activation) Tumor Models (GRI/Response) Clinical Stage
TAK-676 Synthetic non-CDN IV Human: ≤0.027 μmol/L NK: 0.27 μmol/L CT26: 132% Phase I/II
Mouse: ≤0.010 μmol/L CD8+ T: 0.22 μmol/L A20: 91%
DMXAA Flavonoid IT Mouse-specific (no human) N/A Murine models only Discontinued (Phase III)
ADU-S100 Cyclic dinucleotide IT Human: ~0.1 μmol/L ~0.5 μmol/L Limited systemic activity Phase I
E7766 Macrocyclic CDN IT Human: ~0.05 μmol/L ~0.3 μmol/L Preclinical Phase I/Ib
BI 1387446 Non-CDN small molecule IT Human: 0.02 μmol/L 0.15 μmol/L Synergizes with anti-PD-1 Phase I
TAK-500 ISAC (CCR2-targeted) IV Human: Same as TAK-676 N/A Enhanced tumor delivery Phase I

Key Differentiators of TAK-676

Administration Route : Unlike IT agonists (e.g., ADU-S100, E7766), TAK-676’s IV delivery enables systemic access to tumors and lymphoid tissues, broadening applicability to hematologic and metastatic cancers .

Potency and Selectivity: TAK-676 binds human STING with sub-nanomolar affinity (Kd ≤0.027 μmol/L), outperforming CDN-based agonists like ADU-S100 . Its EC50 for NK and T-cell activation (0.22–0.27 μmol/L) is lower than BI 1387446 (0.15 μmol/L) .

Immune Activation Breadth: TAK-676 uniquely enhances DC maturation, CD8+ T-cell proliferation (Ki67+), and IFNγ+ T-cell infiltration in tumors and lymph nodes, correlating with durable regressions . In contrast, DMXAA failed clinically due to lack of human STING activation .

Combination Potential: TAK-676 synergizes with anti-PD-1 and radiation by reversing checkpoint inhibitor (CPI) resistance and amplifying IFN-I responses . For example, post-radiation TAK-676 increased tumor-infiltrating lymphocytes in NSCLC models .

Preclinical Efficacy Highlights

  • CT26 Colon Cancer : At 2 mg/kg IV, TAK-676 achieved 132% GRI (P < 0.001) with complete regression in 40% of mice .
  • A20 Lymphoma : 1 mg/kg IV resulted in 72% GRI (P < 0.001), escalating to 91% at 2 mg/kg .
  • STING Dependency : Antitumor activity was abolished in STING-deficient mice, confirming mechanism specificity .

Clinical Progress and Challenges

TAK-676’s Phase I trials (NCT04420884, NCT04879849) focus on dose escalation and combination therapy. Early data indicate tolerability and pharmacodynamic immune activation . However, systemic STING agonism risks cytokine release syndrome (CRS), necessitating careful dosing. Competitors like BI 1387446 and TAK-500 (an antibody-drug conjugate delivering TAK-676 to CCR2+ cells) aim to enhance tumor targeting and reduce toxicity .

Q & A

Q. What is the mechanism of action of TAK-676, and how does it activate the STING pathway in immune cells?

TAK-676 is a synthetic small-molecule STING agonist designed to activate the cGAS-STING pathway, triggering type I interferon (IFN) production and downstream immune responses. Unlike intratumoral STING agonists, TAK-676 is administered intravenously due to its enhanced stability against serum degradation and improved tissue penetration . Mechanistically, it binds to STING proteins, inducing conformational changes that activate IRF3 and NF-κB signaling, leading to IFN-β release and recruitment of CD8+ T cells . Researchers should validate pathway activation using in vitro assays (e.g., IFN-β ELISA, phospho-STING Western blot) and in vivo tumor models with immune profiling .

Q. How should researchers design Phase I clinical trials to evaluate TAK-676's safety and pharmacodynamic activity?

Phase I trials for TAK-676 follow a 3+3 dose-escalation design with endpoints including dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and pharmacodynamic biomarkers (e.g., serum IFN-α/β levels, peripheral immune cell activation). Key considerations:

  • Cohort stratification : Separate monotherapy and combination arms (e.g., with anti-PD-1 agents like pembrolizumab) .
  • Biomarker sampling : Serial blood draws for pharmacokinetic (PK) and cytokine analysis, paired tumor biopsies pre-/post-treatment to assess immune infiltration .
  • DLT criteria : Grade ≥3 adverse events (AEs) related to cytokine release syndrome (CRS) or organ toxicity within Cycle 1 .

Q. What biomarkers are predictive of TAK-676 response in solid tumors?

Biomarkers include:

  • Intratumoral STING expression : Higher baseline STING levels correlate with IFN-driven immune activation .
  • Peripheral immune dynamics : CD8+ T cell clonal expansion, PD-L1 upregulation, and myeloid cell suppression in blood .
  • Interferon-stimulated genes (ISGs) : Single-cell RNA sequencing (scRNA-seq) of tumor-infiltrating lymphocytes (TILs) reveals ISGhi T cells as responders . Methodologically, combine flow cytometry, multiplex cytokine assays, and spatial transcriptomics to map immune changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in TAK-676's efficacy across tumor types with varying STING pathway activity?

Discrepancies arise from tumor-intrinsic factors (e.g., STING allelic variants, DNase deficiencies) and microenvironmental barriers (e.g., immunosuppressive fibroblasts, myeloid-derived suppressor cells) . To address this:

  • Patient stratification : Use genomic profiling (e.g., STING haplotype analysis via PCR) to exclude tumors with non-functional STING variants .
  • Combinatorial strategies : Pair TAK-676 with radiation to induce DNA damage and enhance cGAS-STING activation , or with CCR2-targeted therapies (e.g., TAK-500) to deplete immunosuppressive myeloid cells .

Q. What experimental models best recapitulate TAK-676 resistance, and how can these inform translational studies?

Syngeneic mouse models with STING-deficient tumors or humanized mice reconstituted with patient-derived xenografts (PDXs) are optimal. Resistance mechanisms include:

  • T cell exhaustion : Upregulation of PD-1, TIM-3 on CD8+ T cells .
  • Stromal barriers : Matrix metalloproteinase (MMP)-secreting fibroblasts inhibiting T cell infiltration . Mitigation strategies: Co-administer anti-PD-1 antibodies or MMP inhibitors in preclinical models .

Q. How should researchers optimize the timing and sequencing of TAK-676 with radiotherapy or checkpoint inhibitors?

Preclinical data suggest:

  • Radiotherapy synergy : Deliver focal radiation (e.g., 24 Gy in 3 fractions) to induce DNA damage, followed by TAK-676 to amplify STING signaling .
  • Checkpoint inhibitor sequencing : Administer anti-PD-1 agents 24–48 hours post-TAK-676 to leverage IFN-primed T cells . Clinical validation is ongoing in trials combining TAK-676 with pembrolizumab and radiation (NCT04420884) .

Q. What PK/PD modeling approaches are applicable to TAK-676's dose-response relationships?

Use nonlinear mixed-effects modeling (NONMEM) to correlate:

  • Plasma concentrations (Cmax, AUC) with IFN-β levels .
  • Dose escalation with immune cell activation (e.g., CD8+ T cell frequency) . Incorporate tumor burden metrics (e.g., RECIST 1.1) as covariates to refine dosing schedules .

Translational Challenges

Q. How can researchers address the limited penetration of TAK-676 into immune-cold tumors?

Strategies include:

  • Nanoparticle encapsulation : Improve tumor accumulation while reducing systemic toxicity .
  • Vascular normalization : Co-administer anti-angiogenic agents (e.g., bevacizumab) to enhance drug delivery .

Q. What are the ethical and practical considerations for obtaining paired tumor biopsies in TAK-676 trials?

  • Informed consent : Clearly communicate risks of biopsy-related AEs (e.g., bleeding, infection) .
  • Logistical planning : Coordinate with interventional radiologists to ensure lesion accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.